molecular formula C7H7BrO B2813115 3-Bromo-2-methylphenol CAS No. 7766-23-6

3-Bromo-2-methylphenol

Cat. No.: B2813115
CAS No.: 7766-23-6
M. Wt: 187.036
InChI Key: WPDXAMRGYMDTOV-UHFFFAOYSA-N
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Description

3-Bromo-2-methylphenol is an organic compound with the molecular formula C7H7BrO. It is a brominated derivative of methylphenol (cresol) and is characterized by the presence of a bromine atom at the third position and a methyl group at the second position on the benzene ring. This compound is known for its off-white solid form and has a melting point of approximately 95°C and a boiling point of around 220.79°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-2-methylphenol can be synthesized through various methods. One common synthetic route involves the bromination of 2-methylphenol (o-cresol) using bromine in the presence of a solvent like chloroform. The reaction is typically carried out at low temperatures to control the reactivity and selectivity of the bromination process .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale bromination reactors where o-cresol is reacted with bromine under controlled conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methylphenol undergoes various chemical reactions, including:

    Electrophilic Substitution: The bromine atom on the benzene ring makes the compound susceptible to further electrophilic substitution reactions. For example, it can undergo nitration to form nitro derivatives.

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized products.

    Reduction: The bromine atom can be reduced to form 2-methylphenol.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Major Products Formed

    Nitration: Formation of 3-bromo-2-methyl-4-nitrophenol.

    Oxidation: Formation of 3-bromo-2-methylquinone.

    Reduction: Formation of 2-methylphenol.

Mechanism of Action

The mechanism of action of 3-Bromo-2-methylphenol involves its interaction with specific molecular targets and pathways. For instance, its bromine atom can participate in electrophilic substitution reactions, making it a useful intermediate in organic synthesis. Additionally, its potential interaction with serotonin receptors suggests a role in modulating neurotransmitter activity, although more research is needed to fully understand this interaction .

Comparison with Similar Compounds

3-Bromo-2-methylphenol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers and other methylphenols.

Properties

IUPAC Name

3-bromo-2-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO/c1-5-6(8)3-2-4-7(5)9/h2-4,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDXAMRGYMDTOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301346648
Record name 3-Bromo-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301346648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7766-23-6
Record name 3-Bromo-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301346648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-methylphenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

20 g (107 mmol) of 3-bromo-2-methylphenylamine are dissolved in 150 mL of aqueous 1.0M sulphuric acid and the mixture is cooled to 0° C. A solution of 8.9 g (129 mmol) of sodium nitrite in 20 mL of water is added slowly. The medium is stirred for 15 minutes at 0° C., and 50 mL of concentrated sulphuric acid are then added. The reaction medium is then heated at 100° C. for 1 hour and then cooled and diluted in water. After extraction with ethyl ether, the residue obtained is recrystallized from a heptane/dichloromethane mixture. A yellow solid is obtained (m.p.=89° C.; m=12.3 g; Y=61%).
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20 g
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8.9 g
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20 mL
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50 mL
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